Ethyl 1-(aminomethyl)cyclopentanecarboxylate

説明

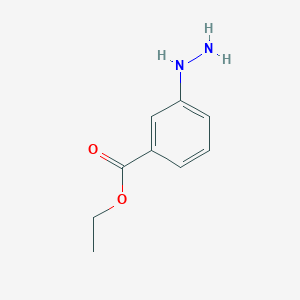

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a chemical compound with the molecular formula C9H17NO2 . It is also known by its IUPAC name, ethyl 1-(aminomethyl)cyclopentane-1-carboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 1-(aminomethyl)cyclopentanecarboxylate is 1S/C9H17NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-7,10H2,1H3 . This code represents the molecular structure of the compound. The compound consists of an ethyl group (C2H5), an aminomethyl group (NH2CH2), and a cyclopentanecarboxylate group (C5H9CO2).Physical And Chemical Properties Analysis

Ethyl 1-(aminomethyl)cyclopentanecarboxylate has a molecular weight of 171.24 . It is a liquid at room temperature . The compound should be stored at 4°C and protected from light .科学的研究の応用

Synthesis and Chemical Transformations

Synthesis of Stereosiomeric Compounds : Ethyl 2-isothiocyanato-1-cyclopentanecarboxylates were prepared from alicyclic ethyl 2-amino-1-carboxylates, leading to compounds useful for further chemical transformations. This study highlights the versatility of such compounds in synthesizing stereoisomeric entities with potential applications in creating biologically active molecules (Palkó et al., 2000).

Functionalized Stable Phosphorus Ylides Production : Demonstrates the reaction of ethyl 2-oxo-1-cyclopentanecarboxylate with dialkyl acetylenedicarboxylate in the presence of triphenyphosphine, leading to stable phosphorus ylides. These ylides are precursors to cyclobutene derivatives, indicating their significance in synthetic organic chemistry (Asghari et al., 2008).

Polymer Chemistry and Enzymatic Catalysis

- Oligomerization Using Enzymatic Catalysis : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst. The oligomerization, conducted in the presence of cyclodextrine, showcases the compound's utility in polymer chemistry and the synthesis of cross-linked polymers (Pang et al., 2003).

Advanced Synthesis Techniques

- Synthesis of S1P1 Receptor Agonists : The scalable synthesis and isolation of stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate were detailed, showing the compound's relevance in the synthesis of S1P1 receptor agonists. This underscores its potential in medicinal chemistry research (Wallace et al., 2009).

Enzyme Activity and Metabolite Analysis

- Ethylene Biosynthesis : A comprehensive protocol was developed for analyzing metabolites and enzyme activities related to ethylene biosynthesis. Ethyl 1-(aminomethyl)cyclopentanecarboxylate derivatives play a role in the synthesis and study of ethylene, a crucial plant hormone, demonstrating the compound's importance in plant biology research (Bulens et al., 2011).

Safety And Hazards

The compound is classified as dangerous, with the signal word "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These statements provide guidance on how to handle the compound safely.

特性

IUPAC Name |

ethyl 1-(aminomethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUKXMNTGXTIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618701 | |

| Record name | Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(aminomethyl)cyclopentanecarboxylate | |

CAS RN |

99065-34-6 | |

| Record name | Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)

![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)